4-Bromo-3-methyl-1H-pyrazolo[4,3-c]pyridine
CAS No.:
Cat. No.: VC15967383
Molecular Formula: C7H6BrN3
Molecular Weight: 212.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H6BrN3 |
|---|---|
| Molecular Weight | 212.05 g/mol |
| IUPAC Name | 4-bromo-3-methyl-2H-pyrazolo[4,3-c]pyridine |
| Standard InChI | InChI=1S/C7H6BrN3/c1-4-6-5(11-10-4)2-3-9-7(6)8/h2-3H,1H3,(H,10,11) |
| Standard InChI Key | ZYXHUPDRXVUNJZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C2C(=NN1)C=CN=C2Br |
Introduction
Structural Characterization and Nomenclature
4-Bromo-3-methyl-1H-pyrazolo[4,3-c]pyridine belongs to the bicyclic pyrazolopyridine family, characterized by a fused pyrazole and pyridine ring system. The IUPAC name specifies the bromine substituent at position 4 of the pyridine ring and a methyl group at position 3 of the pyrazole moiety. Key structural features include:
-
Core scaffold: A pyrazolo[4,3-c]pyridine system, where the pyrazole ring is fused to the pyridine ring at positions 4 and 3, respectively.
-
Substituents:
-
Bromine at position 4 (pyridine ring).
-
Methyl group at position 3 (pyrazole ring).
-
-
Tautomerism: Like other 1H-pyrazolopyridines, this compound exists predominantly in the 1H-tautomeric form due to thermodynamic stability, as demonstrated by AM1 calculations for analogous structures .
The molecular formula is C₇H₆BrN₃, with a molecular weight of 212.05 g/mol. A hypothetical SMILES notation for this compound would be CC1=C2C=NNC(=C2Br)C=N1, reflecting the bromine and methyl placements.
Synthetic Pathways and Challenges
Although no direct synthesis of 4-bromo-3-methyl-1H-pyrazolo[4,3-c]pyridine is documented in the provided sources, analogous methods for brominated pyrazolopyridines suggest feasible strategies:
Cyclization of Prefunctionalized Pyridine Precursors
A common approach to pyrazolopyridines involves constructing the pyrazole ring onto a preexisting pyridine backbone. For example, the synthesis of 7-bromo-1H-pyrazolo[4,3-b]pyridine ( ) employs:
-
Starting material: N-(4-bromo-2-methylpyridin-3-yl)acetamide.
-
Reagents: Potassium acetate, acetic anhydride, and isopentyl nitrite.
-
Conditions: Toluene solvent at 85°C for 4 hours, yielding a 17.35% product .
Adapting this method for the 4-bromo isomer would require a pyridine precursor functionalized with bromine at position 4 and a methyl group at position 3. Challenges include regioselective bromination and avoiding tautomeric shifts during cyclization.
Halogenation Post-Cyclization
Alternative routes may involve introducing bromine after forming the pyrazolopyridine core. Electrophilic aromatic substitution (EAS) could target the pyridine ring’s electron-rich positions, though steric effects from the methyl group may influence reactivity.
Physicochemical Properties and Spectral Data
While experimental data for 4-bromo-3-methyl-1H-pyrazolo[4,3-c]pyridine are unavailable, comparisons to similar compounds ( , ) allow for informed predictions:
Key Spectroscopic Features:
-
¹H NMR: Expected signals include a singlet for the methyl group (~2.5 ppm) and aromatic protons deshielded by bromine and ring nitrogens.
-
¹³C NMR: Distinct peaks for C-Br (~105 ppm) and pyridine/pyrazole carbons (120–150 ppm).
Research Gaps and Future Directions
Current literature highlights critical gaps in understanding this specific isomer:
-
Synthetic Optimization: Improved regioselectivity and yield for brominated derivatives.
-
Biological Screening: Systematic evaluation against kinase targets and microbial pathogens.
-
Computational Modeling: DFT studies to predict reactivity and tautomeric preferences.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume